molecular formula C13H14O B1654758 4-(2-methylhex-5-en-3-yn-2-yl)phenol CAS No. 2696-33-5

4-(2-methylhex-5-en-3-yn-2-yl)phenol

Cat. No.: B1654758
CAS No.: 2696-33-5
M. Wt: 186.25 g/mol
InChI Key: QRCZSLMYYOGMQQ-UHFFFAOYSA-N
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Description

4-(2-methylhex-5-en-3-yn-2-yl)phenol is a chemical compound with the molecular formula C₁₁H₁₆O It is a derivative of phenol, where the hydrogen atom at the para position is replaced by a 1,1-dimethyl-4-penten-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylhex-5-en-3-yn-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with 1,1-dimethyl-4-penten-2-yne under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkyne to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylhex-5-en-3-yn-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and meta positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxygenated phenolic compounds.

    Reduction: Alkenes and alkanes.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

4-(2-methylhex-5-en-3-yn-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methylhex-5-en-3-yn-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues in the active site of enzymes, while the alkyne group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(1,1-dimethylpropyl)-: Similar structure but with a different alkyl group.

    Phenol, 4-(1-propyl-1,2-dimethylbutyl)-: Another derivative with a more complex alkyl group.

Uniqueness

4-(2-methylhex-5-en-3-yn-2-yl)phenol is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential biological activity compared to other phenolic compounds. The alkyne group can participate in unique chemical reactions, such as cycloadditions, that are not possible with other alkyl groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-methylhex-5-en-3-yn-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-4-5-10-13(2,3)11-6-8-12(14)9-7-11/h4,6-9,14H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCZSLMYYOGMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181444
Record name Phenol, 4-(1,1-dimethyl-4-penten-2-ynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2696-33-5
Record name 4-(1,1-Dimethyl-4-penten-2-yn-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2696-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(1,1-dimethyl-4-penten-2-ynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(1,1-dimethyl-4-penten-2-ynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylhex-5-en-3-yn-2-yl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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